molecular formula C15H20N4O2S B12187258 2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide

2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide

Cat. No.: B12187258
M. Wt: 320.4 g/mol
InChI Key: FTVKGKKPZRGRKL-UHFFFAOYSA-N
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Description

2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide typically involves the formation of the triazole ring followed by the introduction of the methoxyphenyl and sulfanyl groups. One common method involves the cyclization of hydrazine derivatives with appropriate aldehydes or ketones to form the triazole ring. The methoxyphenyl group can be introduced via electrophilic aromatic substitution, and the sulfanyl group can be added through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity to its targets, while the sulfanyl group can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxyphenyl group enhances its potential interactions with biological targets, while the sulfanyl group provides versatility in chemical modifications .

Properties

Molecular Formula

C15H20N4O2S

Molecular Weight

320.4 g/mol

IUPAC Name

2-[[5-(2-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-propylacetamide

InChI

InChI=1S/C15H20N4O2S/c1-4-9-16-13(20)10-22-15-18-17-14(19(15)2)11-7-5-6-8-12(11)21-3/h5-8H,4,9-10H2,1-3H3,(H,16,20)

InChI Key

FTVKGKKPZRGRKL-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=NN=C(N1C)C2=CC=CC=C2OC

Origin of Product

United States

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